molecular formula C21H25N3O4 B4625730 N-[4-({2-[(4-methoxyphenyl)acetyl]hydrazino}carbonyl)phenyl]pentanamide

N-[4-({2-[(4-methoxyphenyl)acetyl]hydrazino}carbonyl)phenyl]pentanamide

Cat. No. B4625730
M. Wt: 383.4 g/mol
InChI Key: RPMVLVXONBGEKL-UHFFFAOYSA-N
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Description

N-[4-({2-[(4-methoxyphenyl)acetyl]hydrazino}carbonyl)phenyl]pentanamide represents a class of compounds with potential biological and chemical significance. The incorporation of a 4-methoxyphenyl group suggests potential interactions with biological systems, while the acetylhydrazino moiety may contribute to specific chemical reactivities.

Synthesis Analysis

The synthesis of related compounds often involves reactions between anisidine derivatives and acyl chlorides or acids to introduce the acetylhydrazino functionality. For example, the simplified compound N-(4-methoxyphenyl)pentanamide was chemically prepared using 4-anisidine and pentanoic acid, indicating a potential pathway for synthesizing the target compound through modifications of this method (Silva et al., 2022).

Molecular Structure Analysis

Molecular structure determinations are crucial for understanding the interaction of such compounds with biological targets or their reactivity in chemical reactions. X-ray crystallography and spectroscopic techniques (NMR, IR) are standard methods for elucidating structures. For instance, compounds with similar structures have been characterized to confirm their molecular geometry and functional groups positioning (Inkaya et al., 2012).

Scientific Research Applications

Anthelmintic Properties

N-[4-({2-[(4-methoxyphenyl)acetyl]hydrazino}carbonyl)phenyl]pentanamide, a simplified derivative of Albendazole, has shown promising anthelmintic properties against Toxocara canis, a nematode roundworm. This study suggests that simplifying the molecular structure of Albendazole to create N-[4-({2-[(4-methoxyphenyl)acetyl]hydrazino}carbonyl)phenyl]pentanamide could be a valuable approach in discovering novel anthelmintic agents. It demonstrated a profile of lower cytotoxicity to human and animal cell lines than Albendazole, making it a potentially safer alternative. The study emphasizes the significant health, social, and economic impacts of infections caused by parasitic helminths and the need for novel treatments due to the decreasing effectiveness of current drugs (Silva et al., 2022).

properties

IUPAC Name

N-[4-[[[2-(4-methoxyphenyl)acetyl]amino]carbamoyl]phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-3-4-5-19(25)22-17-10-8-16(9-11-17)21(27)24-23-20(26)14-15-6-12-18(28-2)13-7-15/h6-13H,3-5,14H2,1-2H3,(H,22,25)(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMVLVXONBGEKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-({2-[(4-methoxyphenyl)acetyl]hydrazinyl}carbonyl)phenyl]pentanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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